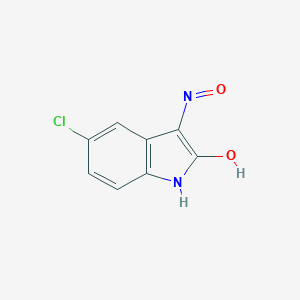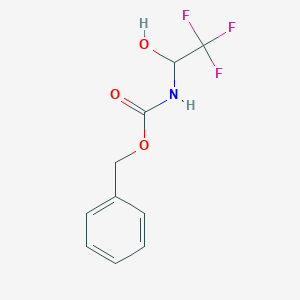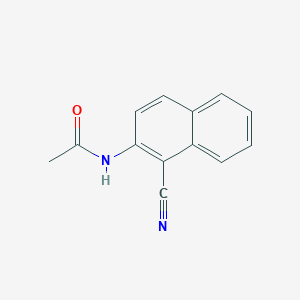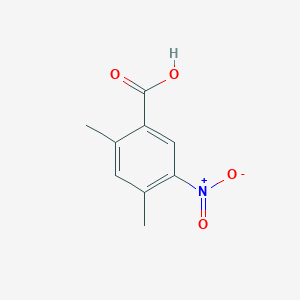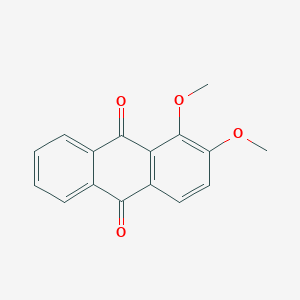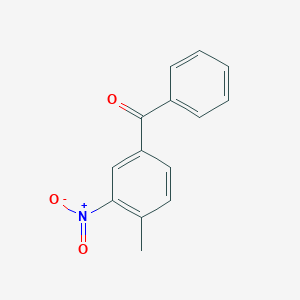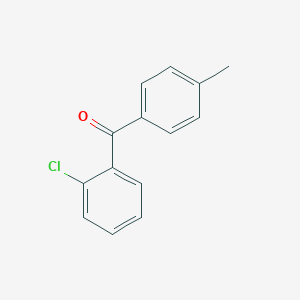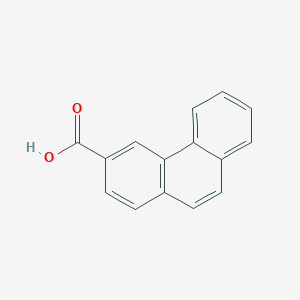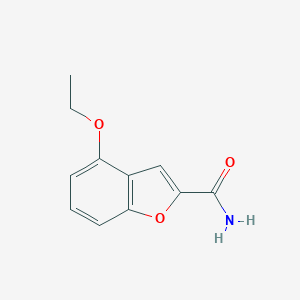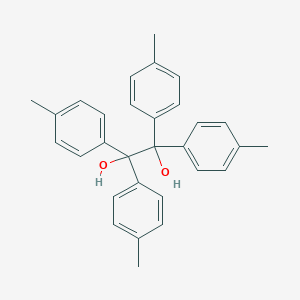![molecular formula C24H18N2 B189209 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine CAS No. 38151-30-3](/img/structure/B189209.png)
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, also known as DPEP, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to have beneficial effects in various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine is not fully understood. However, it has been suggested that 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine acts by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to improve insulin sensitivity by increasing glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its high purity, which makes it suitable for further research. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. One potential direction is to explore the use of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. Moreover, future research can focus on the development of more efficient synthesis methods for 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, as well as the development of derivatives of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine with improved properties.
Synthesemethoden
The synthesis of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been achieved using various methods, including the reaction of 2,4,6-triphenylpyrimidine-5-carbaldehyde with (E)-2-phenylethenylboronic acid, and the reaction of 4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine with phenylboronic acid. These methods have been found to yield high purity 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, suitable for further research.
Wissenschaftliche Forschungsanwendungen
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for diabetes, as it has been shown to improve insulin sensitivity.
Eigenschaften
CAS-Nummer |
38151-30-3 |
|---|---|
Produktname |
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine |
Molekularformel |
C24H18N2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C24H18N2/c1-4-10-19(11-5-1)16-17-24-25-22(20-12-6-2-7-13-20)18-23(26-24)21-14-8-3-9-15-21/h1-18H/b17-16+ |
InChI-Schlüssel |
FQVJZPZIGPNRKC-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
38151-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




